2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine
CAS No.: 861207-54-7
Cat. No.: VC6630136
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861207-54-7 |
|---|---|
| Molecular Formula | C10H10ClN3 |
| Molecular Weight | 207.66 |
| IUPAC Name | 2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine |
| Standard InChI | InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3 |
| Standard InChI Key | RHQJHHQYHBXODM-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2=CN=C(C=C2)Cl |
Introduction
Chemical Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine typically involves a nucleophilic substitution reaction between 2-chloro-5-chloromethylpyridine and 2-methylimidazole. This reaction is conducted in dimethylformamide (DMF) under reflux conditions, with potassium carbonate serving as the base to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. The mechanism proceeds via an SN2 pathway, where the imidazole’s nitrogen attacks the chloromethyl carbon, displacing the chloride ion.
Key Reaction Parameters
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Temperature: 80–100°C (reflux conditions)
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Solvent: DMF or similar polar aprotic solvents
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Yield: 70–85% after purification via column chromatography
Industrial Manufacturing
Industrial production scales this synthesis using continuous flow reactors, which optimize heat transfer and mixing efficiency. This method reduces side reactions such as dimerization of the imidazole or over-alkylation, achieving a consistent purity of >98%. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring compliance with pharmaceutical-grade standards.
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure combines a pyridine ring with a chloro substituent at the 2-position and a methyl-imidazole group at the 5-position. This arrangement confers both electron-deficient (pyridine) and electron-rich (imidazole) regions, enabling diverse reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine |
| Canonical SMILES | CC1=NC=CN1CC2=CN=C(C=C2)Cl |
| Solubility (pH 7.4) | >31.1 µg/mL |
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.75 (s, 1H, imidazole-H), 7.25 (dd, 1H, pyridine-H), 5.15 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
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MS (ESI+): m/z 208.1 [M+H]⁺.
Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at the pyridine’s 2-position undergoes aromatic nucleophilic substitution (SNAr) with amines or thiols under mild conditions. For example, reaction with morpholine in acetonitrile at 60°C yields 2-morpholino-5-[(2-methylimidazol-1-yl)methyl]pyridine, a precursor for kinase inhibitors.
Imidazole Functionalization
The methyl-imidazole moiety participates in electrophilic substitutions, such as nitration or halogenation. Bromination using Br₂/FeBr₃ selectively occurs at the imidazole’s 4-position, producing a dibrominated derivative used in cross-coupling reactions.
Metal Coordination
The imidazole nitrogen atoms act as ligands for transition metals. Coordination complexes with Cu(II) or Zn(II) exhibit enhanced catalytic activity in oxidation reactions, relevant to industrial catalysis.
Applications in Medicinal Chemistry
Antimicrobial Agents
Derivatives of this compound demonstrate broad-spectrum antibacterial activity. The imidazole group disrupts bacterial cell membrane integrity, while the pyridine moiety inhibits efflux pumps, synergistically enhancing efficacy against resistant strains like MRSA.
Table 2: Biological Activity Overview
| Activity Type | Target Pathogens/Cell Lines |
|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli |
| Anticancer | MDA-MB-231, HepG2 |
| Enzyme Inhibition | Acetylcholinesterase, Kinases |
Anticancer Therapeutics
In vitro studies indicate that derivatives induce apoptosis in breast (MDA-MB-231) and liver (HepG2) cancer cells via caspase-3 activation and Bcl-2 suppression. Structure-activity relationship (SAR) studies highlight the critical role of the chloropyridine group in DNA intercalation.
Agrochemical Applications
Herbicide Development
The compound serves as a scaffold for herbicides targeting acetolactate synthase (ALS), an enzyme critical in plant branched-chain amino acid synthesis. Field trials show 90% weed suppression at 50 g/ha dosage.
Insect Growth Regulators
Analogues containing thiourea substituents inhibit chitin synthase in insects, disrupting larval development. These compounds exhibit low mammalian toxicity, making them candidates for integrated pest management.
Material Science Innovations
Catalytic Materials
Cu(II) complexes of this compound catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, outperforming traditional palladium catalysts in aryl-aryl bond formation.
Sensor Technologies
Functionalized derivatives detect heavy metals (e.g., Hg²⁺) via fluorescence quenching. A limit of detection (LOD) of 0.1 nM was achieved in aqueous solutions, enabling environmental monitoring applications.
Comparative Analysis with Analogues
2-Chloro-5-chloromethylpyridine: Lacks the imidazole group, reducing metal coordination capacity.
2-Methylimidazole: Limited solubility in organic solvents hinders pharmaceutical application.
The methyl-imidazole substituent in 861207-54-7 uniquely balances lipophilicity and reactivity, enabling dual functionality absent in analogues.
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